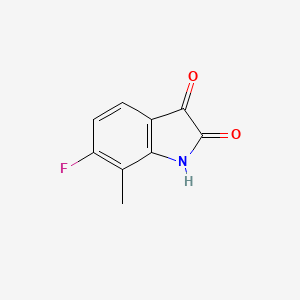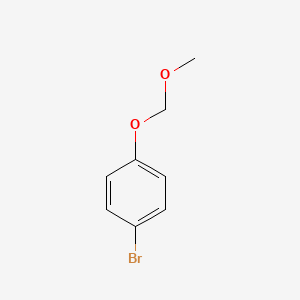
4-Cyclopropylbenzaldehyde
Vue d'ensemble
Description
4-Cyclopropylbenzaldehyde is a compound that can be inferred to have a benzaldehyde structure with a cyclopropyl group attached to the aromatic ring. While the provided papers do not directly discuss 4-Cyclopropylbenzaldehyde, they do provide insights into the chemistry of related cyclopropyl-containing compounds and benzaldehydes, which can be used to infer some aspects of the synthesis, molecular structure, and reactivity of 4-Cyclopropylbenzaldehyde.
Synthesis Analysis
The synthesis of compounds related to 4-Cyclopropylbenzaldehyde often involves the use of transition metal catalysts to activate unsaturated carbon-carbon bonds. For instance, cyclopropenes, which are structurally related to the cyclopropyl group, can be opened and transformed into carbenoids in the presence of transition metal catalysts, leading to a variety of products including heterocycles and carbocycles . Similarly, the synthesis of polysubstituted quinolines from cyclopropane-1,1-dicarbonitriles and 2-aminobenzaldehydes involves a cascade reaction mediated by Yb(OTf)3, which includes ring opening and nucleophilic additions . These methods could potentially be adapted for the synthesis of 4-Cyclopropylbenzaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds with cyclopropyl groups and benzaldehyde moieties can be quite complex. For example, the crystal structure of a β-cyclodextrin-4-aminobenzaldehyde inclusion compound reveals a dense hydrogen-bond network that stabilizes the supramolecular system . Although this paper does not directly discuss 4-Cyclopropylbenzaldehyde, it suggests that the presence of a cyclopropyl group and a benzaldehyde moiety could lead to interesting structural features and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of cyclopropyl-containing compounds and benzaldehydes can be quite diverse. Cyclopropenes can undergo ring-opening reactions to form carbenoids, which can then participate in cyclopropanation and C-H insertion reactions . Benzaldehydes can also engage in various reactions, such as the annulation with cyclopropane-1,1-dicarbonitriles to form quinolines or the unexpected cyclization of ortho-cyanobenzaldehyde to a benzazepine derivative . These reactions highlight the potential of 4-Cyclopropylbenzaldehyde to undergo a range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Cyclopropylbenzaldehyde can be speculated based on related compounds. For instance, the synthesis of 4-biphenylbenzaldehyde involves carbonization synthesis with Lewis acid catalysts, and the product's structure is characterized by various spectroscopic methods . Similarly, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde involves O-alkylation and Vilsmeier-Hack reactions, with the product's yield and reaction conditions optimized . These studies suggest that 4-Cyclopropylbenzaldehyde would likely have distinct spectroscopic features and that its synthesis could be optimized by adjusting reaction conditions.
Applications De Recherche Scientifique
1. Synthesis of Polysubstituted Cyclopropane Derivatives
A study by Banothu et al. (2015) in the Journal of Heterocyclic Chemistry describes the synthesis of polysubstituted cyclopropane derivatives using a tandem reaction involving aromatic aldehydes. This process was used for creating compounds with significant antimicrobial and nematicidal activities, showcasing the potential of cyclopropane derivatives in bioactive compound synthesis (Banothu, Basavoju, & Bavantula, 2015).
2. Estrogen Receptor Ligands Development
Yeo et al. (2013) in Archives of Pharmacal Research explored the design and synthesis of cyclopropane analogs of stilbene as subtype-selective ligands for estrogen receptors. These compounds were derived from 4-benzyloxybenzaldehyde and exhibited distinct binding affinities and selectivities for estrogen receptor subtypes (Yeo, Song, Ryu, & Kim, 2013).
3. Hydrogenation Reactions in Tube Reactors
Research by Yoswathananont et al. (2005) in Chemical Communications demonstrated the use of 4-cyanobenzaldehyde in continuous hydrogenation reactions within a tube reactor. This process efficiently converted the aldehyde into benzyl alcohol derivatives, illustrating the aldehyde’s role in chemical synthesis and reaction optimization (Yoswathananont, Nitta, Nishiuchi, & Sato, 2005).
4. Catalytic Oxidation in Water
A study by Wu et al. (2016) in Applied Organometallic Chemistry investigated the copper-catalyzed oxidation of benzylic alcohols to aromatic aldehydes in water. This research highlighted the versatility of these aldehydes, including 4-methylbenzaldehyde, in green chemistry applications (Wu, Liu, Ma, Liu, Gu, & Dai, 2016).
5. Synthesis of Multi-Substituted Cyclopropanes and Aziridines
Liu, Wei, and Shi (2010) in Tetrahedron presented a method for synthesizing cyclopropane derivatives, using reactions between benzaldehydes and other compounds. This research contributes to the field of organic synthesis, especially in creating structurally diverse cyclopropanes (Liu, Wei, & Shi, 2010).
Safety and Hazards
Mécanisme D'action
Mode of Action
Like many other compounds, it is likely that 4-cyclopropylbenzaldehyde interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
For instance, its GI absorption is high, and it is BBB permeant . Its log Kp (skin permeation) is -5.57 cm/s . These properties suggest that 4-Cyclopropylbenzaldehyde could have good bioavailability.
Result of Action
The molecular and cellular effects of 4-Cyclopropylbenzaldehyde’s action are currently unknown due to the lack of research in this area .
Propriétés
IUPAC Name |
4-cyclopropylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUQVKFJAJAHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467693 | |
| Record name | 4-cyclopropylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylbenzaldehyde | |
CAS RN |
20034-50-8 | |
| Record name | 4-cyclopropylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclopropylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)




